Compound Description: Ibrutinib [] is a selective and moderate inhibitor of Bruton's tyrosine kinase, known for its activity against FLT3-ITD positive acute myeloid leukemia (AML) cells.
Relevance: Although not directly structurally similar to 1-(4-(tert-butyl)phenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea, Ibrutinib serves as a starting point for the development of more potent type II FLT3 kinase inhibitors []. This suggests a shared interest in targeting FLT3 kinase activity, hinting at a potential connection with the target compound in terms of biological function.
Compound Description: Compound 1 [] exhibits moderate inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), making it a potential lead compound for the treatment of psoriasis.
Relevance: Compound 1 shares the core urea scaffold with 1-(4-(tert-butyl)phenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea. Additionally, both compounds target FLT3 kinase activity, further highlighting their structural and functional similarities [].
Compound Description: Compound 18b [] displays potent inhibitory activity against FLT3 kinase and exhibits significant anti-psoriatic effects in a K14-VEGF transgenic mouse model of psoriasis.
Relevance: Compound 18b shares the core urea scaffold with 1-(4-(tert-butyl)phenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea. Furthermore, both compounds possess a tert-butyl group and target FLT3 kinase, suggesting structural and functional similarities. The presence of a pyrazolo[3,4-d]pyrimidine moiety in 18b and a pyrazole ring in the target compound indicates a close structural relationship [].
Compound Description: BIRB 796 [, , , , , ] is a potent inhibitor of p38α MAP kinase with clinical applications in treating autoimmune diseases. It exhibits strong binding affinity to p38α, occupies a lipophilic domain in the kinase, and effectively inhibits TNF-α production in mice. It has also been evaluated in human clinical trials for inflammatory diseases. Various labeled forms of BIRB 796, including carbon-14, tritium, and deuterium labeled versions, have been synthesized for metabolism, distribution, and absorption studies [].
Relevance: Both BIRB 796 and 1-(4-(tert-butyl)phenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea belong to the urea class of compounds. The presence of a tert-butyl group in both compounds, attached to an aromatic ring, suggests a shared structural feature [].
Compound Description: This compound [] is structurally characterized, but its biological activity is not discussed in the provided papers.
Relevance: This compound shares the core N-phenylpyrazole and carbamoyl moieties with 1-(4-(tert-butyl)phenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea, indicating a structural relationship. The presence of a tert-butyl group in both compounds, attached to a benzyl substituent, further emphasizes this relationship [].
Compound Description: This compound [, , ] and its derivatives (e.g., salts, solvates, hydrates, prodrugs, polymorphs, and metabolites) are mentioned as potential cancer treatment agents, targeting vascular endothelial growth factor receptor (VEGFR) kinase [].
Relevance: This compound and 1-(4-(tert-butyl)phenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea share the central urea linkage and the presence of a tert-butyl group attached to the pyrazole ring [].
Compound Description: This series of derivatives [] act as RAF inhibitors and are proposed for the treatment of various diseases, including cancer, inflammation, immune diseases, viral infections, and fibrotic diseases.
Relevance: This series shares the core urea scaffold and a tert-butyl-substituted pyrazole moiety with 1-(4-(tert-butyl)phenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea, making them structurally related. Their focus on RAF inhibition suggests a potential overlap in their biological targets with the target compound [].
Compound Description: This compound [] is described in terms of its hydrogen-bonding patterns and conformational chirality. Its biological activity is not discussed in the provided papers.
Relevance: This compound shares the core N-phenylpyrazole moiety with 1-(4-(tert-butyl)phenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea. The tert-butyl group, although not directly attached to the phenyl ring as in the target compound, still highlights a structural similarity [].
Compound Description: This compound [] and its associated compounds are mentioned as potential cancer treatment agents, specifically targeting RAS-mutant cancers.
Relevance: This compound and 1-(4-(tert-butyl)phenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea belong to the same class of urea compounds and share the common feature of a tert-butyl substituted pyrazole ring. Their focus on cancer treatment suggests a potential overlap with the target compound in terms of therapeutic applications [].
Compound Description: Compound 3b [] exhibits promising insecticidal activities against diamondback moth and fungicidal potential against various fungi, including Sclerotinia sclerotiorum, Cercospora arachidicola, Physalospora piricala, and Rhizoctonia cerealis.
Relevance: While not sharing a direct structural resemblance to 1-(4-(tert-butyl)phenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea, Compound 3b is classified within the pyridylpyrazole amide family, highlighting a common chemical category [].
(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416, Compound 1)
Compound Description: BI 894416 (Compound 1) [] is a potent and selective spleen tyrosine kinase (SYK) inhibitor developed for treating severe asthma. Metabolites of this compound include an alcohol (Compound 3), an acid (Compound 4), and its N-demethylated derivative (Compound 5), which are primarily formed through tert-butyl oxidation [].
Relevance: Compound 1 shares the tert-butyl substituted pyrazole moiety with 1-(4-(tert-butyl)phenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea. The presence of this shared functional group suggests a potential for similar metabolic pathways for both compounds [].
Compound Description: This series of derivatives [] were designed and synthesized as c-MET inhibitors for potential cancer therapy.
Relevance: This series shares the N-phenylpyrazol scaffold and a tert-butyl group with 1-(4-(tert-butyl)phenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea, demonstrating a close structural similarity [].
Compound Description: CCT196969 [] is a panRAF inhibitor with limited brain distribution due to its high nonspecific binding in brain and plasma.
Relevance: CCT196969 shares the core urea scaffold and a tert-butyl substituted N-phenylpyrazol moiety with 1-(4-(tert-butyl)phenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea, indicating a strong structural relationship [].
Compound Description: Compound 23 [] is a tool molecule with suitable properties for in vivo imaging of T cells, targeting interleukin-2-inducible T-cell kinase (Itk).
Relevance: Although not directly structurally similar to 1-(4-(tert-butyl)phenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea, Compound 23 incorporates a tetrahydro-2H-pyran ring system, highlighting a shared structural motif. This suggests a potential interest in exploring the effects of this specific cyclic structure in different biological contexts [].
Compound Description: Compound 1 [] serves as a lead compound for developing p38 mitogen-activated protein (MAP) kinase inhibitors. It is used as a starting point for structure-based design of more potent p38 MAP kinase inhibitors.
Relevance: While not directly structurally similar to 1-(4-(tert-butyl)phenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea, Compound 1 exemplifies a lead compound approach in drug development, targeting p38 MAP kinase. This approach might be relevant for exploring potential analogs or derivatives of the target compound with improved p38 MAP kinase inhibitory activity [].
2-Aminothiazolobenzazepine (2-ATBA)
Compound Description: 2-ATBA [], chemically known as 7-[(1-methyl-1H-pyrazol-4-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,3]thiazolo[4,5-h][3]benzazepin-2-amine, is a D2 partial agonist that exhibits antipsychotic effects in a rodent model. It is primarily metabolized through oxidation of the 2-aminothiazole group [].
Relevance: Although not directly structurally similar to 1-(4-(tert-butyl)phenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea, 2-ATBA provides insights into the metabolic behavior of compounds containing a pyrazole ring. This information might be relevant when considering potential metabolic pathways for the target compound [].
Compound Description: SC-236 [] is a selective cyclooxygenase-2 (COX-2) inhibitor that reduces fibrosis in a carbon tetrachloride-induced liver injury model in mice. In macrophages, SC-236 inhibits prostaglandin E2 formation in a concentration-dependent manner [].
Relevance: Despite the absence of a direct structural resemblance to 1-(4-(tert-butyl)phenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea, SC-236 is grouped under the pyrazole compounds category, sharing a common chemical class with the target compound [].
Compound Description: CJ-13,610 [] is a 5-lipoxygenase (5-LO) inhibitor that effectively reduces both necroinflammation and fibrosis when co-administered with SC-236 in a carbon tetrachloride-induced liver injury model in mice. In macrophages, CJ-13,610 blocks leukotriene B4 biosynthesis [].
Relevance: Although not directly structurally similar to 1-(4-(tert-butyl)phenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea, CJ-13,610 incorporates a tetrahydro-2H-pyran ring system, sharing this structural feature with the target compound. This suggests a potential interest in the biological activity of compounds containing this specific cyclic structure [].
Compound Description: Compound 4a [] exhibits anti-inflammatory and antinociceptive properties, demonstrating comparable activity to SB-203580 in a carrageenan-induced thermal hypernociception model in rats. It effectively reduces TNF-α levels in vivo by 57.3% [].
Relevance: Compound 4a shares the core N-phenylpyrazol moiety and a tert-butyl group with 1-(4-(tert-butyl)phenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea, indicating a structural relationship. Additionally, its anti-inflammatory and antinociceptive activities suggest potential overlap in biological functions with the target compound [].
Compound Description: Compound 4f [] demonstrates anti-inflammatory and antinociceptive properties, exhibiting comparable activity to SB-203580 in a carrageenan-induced thermal hypernociception model in rats. It effectively reduces TNF-α levels in vivo by 55.8% [].
Relevance: Compound 4f shares the core N-phenylpyrazol moiety and a tert-butyl group with 1-(4-(tert-butyl)phenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea, indicating a structural relationship. Its anti-inflammatory and antinociceptive activities suggest a potential overlap in biological functions with the target compound [].
Compound Description: DBM1285 [] is a potent inhibitor of TNF production, effectively suppressing LPS-induced TNF secretion in various macrophage/monocyte cell lines. It directly inhibits p38 MAPK enzymatic activity and exhibits anti-inflammatory effects in vivo [].
Relevance: While not directly structurally similar to 1-(4-(tert-butyl)phenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea, DBM1285 serves as an example of a small-molecule inhibitor of TNF production. This biological activity might be relevant for exploring potential therapeutic applications of the target compound [].
Compound Description: PF-4191834 [] is a potent and selective non-redox 5-LO inhibitor with efficacy in inflammation and pain models. It exhibits good potency in enzyme- and cell-based assays and demonstrates sustained in vivo effects [].
Relevance: PF-4191834 incorporates a tetrahydro-2H-pyran ring system, sharing this structural feature with 1-(4-(tert-butyl)phenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea. Additionally, both compounds contain a pyrazole ring, although with different substitution patterns [].
Compound Description: HBT1 [] is a novel AMPA receptor potentiator with a lower agonistic effect compared to LY451646 and LY451395. It induces BDNF production in vitro without exhibiting a bell-shaped response [].
Relevance: HBT1 shares the pyrazole core structure with 1-(4-(tert-butyl)phenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea, placing it within the same chemical category. Although their specific functions differ, both compounds highlight the versatility of the pyrazole moiety in designing molecules with diverse biological activities [].
Compound Description: Compound 25 [] exhibits potent p38 MAP kinase inhibition, superior suppression of TNF-α production in human whole blood cells, and significant in vivo efficacy in a rat model of collagen-induced arthritis.
Relevance: Compound 25 incorporates a pyrazole ring, sharing this structural feature with 1-(4-(tert-butyl)phenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea. Additionally, its potent p38 MAP kinase inhibition and anti-inflammatory activity might suggest a potential overlap in biological functions with the target compound [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.